Product packaging for 4-Morpholinopiperidin-1-amine(Cat. No.:CAS No. 935456-41-0)

4-Morpholinopiperidin-1-amine

Cat. No.: B1473632
CAS No.: 935456-41-0
M. Wt: 185.27 g/mol
InChI Key: CFLDLRVSDZQHOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Morpholinopiperidin-1-amine is a chemical compound of significant interest in scientific research, particularly in the fields of medicinal chemistry and drug discovery. It features a piperidine ring core that is substituted at one nitrogen with an amine group and at the 4-position with a morpholine moiety. This specific molecular architecture, incorporating two nitrogen-rich heterocycles, makes it a valuable scaffold for the synthesis of more complex molecules. The primary research application of this compound is as a versatile building block or intermediate. Compounds containing morpholine and piperidine subunits are frequently explored in pharmaceutical research for their potential biological activities. For instance, structurally related molecules are investigated as reagents in synthetic chemistry, such as in the deprotection step of Fmoc solid-phase peptide synthesis (SPPS), where cyclic secondary amines are crucial for efficient reaction kinetics and driving reactions to completion . The presence of multiple functional groups allows for various chemical modifications, enabling researchers to create diverse libraries of compounds for screening against therapeutic targets. This product is intended for research and development purposes in a laboratory setting. It is strictly for professional use and is labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, consulting the safety data sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19N3O B1473632 4-Morpholinopiperidin-1-amine CAS No. 935456-41-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

935456-41-0

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

4-morpholin-4-ylpiperidin-1-amine

InChI

InChI=1S/C9H19N3O/c10-12-3-1-9(2-4-12)11-5-7-13-8-6-11/h9H,1-8,10H2

InChI Key

CFLDLRVSDZQHOZ-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CCOCC2)N

Canonical SMILES

C1CN(CCC1N2CCOCC2)N

Origin of Product

United States

Advanced Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 4-Morpholinopiperidin-1-amine and Core Structures

The formation of this compound is typically approached in a sequential manner, beginning with the synthesis of its precursor, 4-morpholinopiperidine (B1299061). This core structure is then subjected to an amination reaction to install the terminal amine group on the piperidine (B6355638) nitrogen.

The primary strategy for assembling the 4-morpholinopiperidine core involves a reductive amination reaction. rsc.orgrsc.org This process facilitates the easy production of the key intermediate, 4-(1-benzylpiperidin-4-yl)morpholine. rsc.org A common pathway starts with 1-benzyl-4-piperidone and morpholine (B109124), which undergo a reductive amination where the enamine formation and reduction can occur simultaneously in a one-pot reaction. rsc.org Following the formation of the N-benzylated intermediate, a debenzylation step is required to yield the free secondary amine of the 4-morpholinopiperidine core. rsc.orgrsc.org

The final transformation to this compound is achieved through electrophilic amination of the secondary amine on the piperidine ring. A well-documented strategy for the N-amination of piperidine derivatives utilizes hydroxylamine-O-sulfonic acid (HOSA) as the aminating agent. researchgate.netscirp.org This reaction involves the nucleophilic attack of the piperidine nitrogen onto the electrophilic nitrogen of HOSA. researchgate.net Achieving high yields in this step is highly dependent on the reaction conditions, particularly the stoichiometry of the reactants. scirp.org Studies on the synthesis of N-aminopiperidine (NAPP) from piperidine and HOSA have shown that high yields (>90%) necessitate non-stoichiometric conditions, with a significant molar excess of the piperidine substrate to the aminating agent being a critical parameter. scirp.orggoogle.com

Other electrophilic amination reagents such as O-(diphenylphosphinyl)hydroxylamine (DPPH) and O-(mesitylenesulfonyl)hydroxylamine (MSH) are also established for the reliable N-amination of secondary amines, typically requiring initial deprotonation of the amine. enamine.netjst.go.jp

While the most direct synthesis of the 4-morpholinopiperidine core joins the two pre-formed heterocyclic rings, the fundamental construction of the piperidine ring itself is a classic example of a cyclization approach. Modern methods for piperidine synthesis include the intramolecular radical C-H amination/cyclization of linear amines. nih.gov This strategy can be challenging as it requires a 1,6-hydrogen abstraction from a nitrogen-centered radical, which is often kinetically disfavored compared to pathways leading to five-membered rings. acs.org

A more general and environmentally conscious method involves the microwave-assisted N-heterocyclization. libretexts.org This approach utilizes the cyclocondensation of appropriate alkyl dihalides with primary amines in an alkaline aqueous medium under microwave irradiation, offering a straightforward, one-pot synthesis of various N-azacycloalkanes, including piperidines. libretexts.org Such methods provide foundational pathways to the piperidine scaffold before its functionalization with a morpholine moiety.

Optimization of Synthetic Conditions

The efficiency and yield of the synthetic pathways to this compound are highly sensitive to the choice of catalysts and the reaction environment.

Catalysis is central to the synthesis of the 4-morpholinopiperidine core structure. The initial reductive amination step can be performed under mild conditions using a platinum or palladium catalyst, which helps to reduce by-product formation and leads to high yield and purity. rsc.org Raney's nickel is also employed for the hydrogenation of the enamine intermediate. rsc.org

In the subsequent debenzylation step to remove the protecting group from the piperidine nitrogen, palladium on carbon (10% Pd/C) is a highly effective catalyst, used in conjunction with hydrogen gas. rsc.orgacs.org

The final N-amination step using hydroxylamine-O-sulfonic acid is generally not a catalyzed reaction but is instead controlled by stoichiometry and pH. scirp.org However, the broader field of electrophilic amination includes copper-catalyzed methods. For instance, copper salts can catalyze the annulative electrophilic amination of certain substrates with O-benzoyl hydroxylamines, demonstrating the potential for metal-catalyzed C-N bond formation in related systems. acs.org

The reaction environment plays a pivotal role in directing the reaction pathway and maximizing yield. In the synthesis of the 4-(1-benzyl piperidine-4-base) morpholine intermediate, toluene (B28343) is often used as a solvent, with the reaction heated to reflux (approx. 110°C) to drive the initial enamine formation. rsc.org The subsequent hydrogenation can be performed at a lower temperature of 50°C under hydrogen pressure. rsc.org The final debenzylation step is often carried out in a tertiary butanol solution at around 50-60°C. rsc.orgacs.org

For the N-amination of the piperidine core, an aqueous alkaline solution containing potassium hydroxide (B78521) or sodium hydroxide is used. google.com Precise temperature regulation is critical for achieving high product conversion; for example, adding the aminating agent at a controlled temperature of 40±5°C is recommended. google.com The reaction can also be effectively conducted in a buffered medium. scirp.org

As noted previously, microwave irradiation has emerged as a powerful tool for modulating the reaction environment in cyclization reactions. libretexts.org Its use can significantly accelerate the formation of heterocyclic rings like piperidine from acyclic precursors, often in greener solvents like water. libretexts.org

Mechanistic Investigations of Synthetic Transformations

The mechanism of the final N-amination step is classified as an electrophilic amination. jst.go.jp The nitrogen atom of the secondary amine (4-morpholinopiperidine) acts as a nucleophile, attacking the electron-deficient nitrogen atom of the aminating reagent, such as hydroxylamine-O-sulfonic acid (HOSA). researchgate.netjst.go.jp In this process, the sulfate (B86663) group of HOSA acts as a leaving group, resulting in the formation of the new N-N bond to yield this compound.

Detailed Reaction Mechanism Elucidation (e.g., C-H Activation, Reductive Elimination)

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in organic synthesis, allowing for the modification of molecular scaffolds without the need for pre-functionalized starting materials. sigmaaldrich.comdmaiti.com In the context of saturated N-heterocycles like piperidine, C-H activation offers a direct route to introduce substituents, such as the morpholino group or other functionalities.

C-H Activation: Transition metal catalysis is central to many C-H activation strategies. dmaiti.com For saturated N-heterocycles, directing groups are often employed to achieve regioselectivity. sorbonne-universite.fr For instance, a pyridyl group attached to the piperidine nitrogen can direct a ruthenium catalyst to functionalize the α C-H bond. The proposed mechanism for such a reaction involves several key steps:

In situ generation of a Ru-H intermediate.

1,2-migratory insertion of an alkene coupling partner into the Ru-H bond. sorbonne-universite.fr

Concerted Metalation-Deprotonation (CMD) of the α C-H bond of the amine, facilitated by a carboxylate ligand on the ruthenium center, forming a metallacyclic intermediate. sorbonne-universite.fr

Reductive Elimination to release the α-alkylated piperidine product and regenerate the active catalyst. sorbonne-universite.fr

While this example illustrates α-functionalization, similar principles can be envisioned for introducing a morpholine moiety at the C-4 position, potentially through strategies that favor distal C-H activation or by using different catalytic systems. dmaiti.com

Reductive Elimination: Reductive elimination is a fundamental step in many catalytic cross-coupling reactions, responsible for forming the final C-C, C-N, or C-O bond and turning over the catalytic cycle. In the synthesis of N-heterocycles, palladium-catalyzed reactions are common. researchgate.net For example, the α-arylation of ketones or esters to form cyclic structures involves the reductive elimination from a palladium(II) intermediate to create a new C-C bond. whiterose.ac.uk Similarly, the formation of the C-N bond between the piperidine and morpholine rings could be achieved via a Buchwald-Hartwig amination type reaction, where the key bond-forming step is the reductive elimination of the amine from a palladium(II) amide complex.

Recent studies on gold(III) complexes have also highlighted the importance of reductive elimination in C-S bond formation, a process analogous to C-N bond formation. rsc.org The rate and feasibility of this step are highly dependent on the ligand environment and the electronic properties of the metal center. rsc.org

Mechanistic StepDescriptionRelevance to Synthesis
C-H Activation Direct cleavage and functionalization of a C-H bond, typically catalyzed by a transition metal. sigmaaldrich.comEnables direct attachment of the morpholine group to the piperidine ring, minimizing pre-functionalization steps.
Concerted Metalation-Deprotonation (CMD) A pathway for C-H bond cleavage involving simultaneous metal coordination and proton removal. sorbonne-universite.frA key mechanism in directed C-H functionalization of saturated heterocycles like piperidine.
Reductive Elimination A step in organometallic chemistry where two ligands are eliminated from the metal center to form a new covalent bond. sorbonne-universite.frwhiterose.ac.ukThe crucial bond-forming step in cross-coupling reactions to form the C-N link between the piperidine and morpholine rings.

Role of Reactive Intermediates (e.g., Palladium(IV) Species)

While many palladium-catalyzed reactions proceed through a Pd(0)/Pd(II) cycle, high-valent palladium species, particularly Pd(IV), have been identified as key intermediates in a variety of transformations, including C-H functionalization and cross-coupling reactions. researchgate.netthieme-connect.com These intermediates, though often transient, play a crucial role in enabling otherwise difficult bond formations.

The existence and stability of Pd(IV) intermediates have been a subject of extensive research. nih.gov N-heterocyclic carbene (NHC) ligands are known to stabilize highly oxidized metal centers, making the isolation and characterization of Pd(IV) complexes more feasible. nih.gov For example, octahedral bis-(N-heterocyclic carbene)palladium(IV) tetrachlorides have been synthesized and isolated. nih.gov These stable Pd(IV) complexes have been shown to react with alkenes and alkynes to yield 1,2-dichlorination products and can chlorinate C-H bonds. nih.gov

In catalytic cycles, a Pd(II) complex can undergo oxidative addition with reagents like alkyl halides or through C-H activation to form a Pd(IV) intermediate. This high-valent species can then undergo reductive elimination to form C-C or C-X (where X is a heteroatom) bonds. nih.gov The involvement of a Pd(IV) pathway can alter the selectivity and outcome of a reaction compared to a standard Pd(II) mechanism. For the synthesis of this compound, a hypothetical pathway could involve the oxidative addition to a Pd(II) precursor to form a Pd(IV) species, which then facilitates the coupling of the two heterocyclic rings.

IntermediateProposed Role in SynthesisStabilizing Factors
Palladium(IV) Complex Facilitates C-C or C-N bond formation via reductive elimination. nih.govAncillary ligands like N-heterocyclic carbenes (NHCs) can stabilize the high oxidation state. nih.gov
α-Imino Rhodium Carbenoid A reactive intermediate formed from α-diazo imines and a Rh(II) catalyst, leading to the formation of piperidines. sci-hub.ruGenerated in situ during tandem reactions involving 1,2,3-triazoles. sci-hub.ru
N-Sulfonyl 1-Azadiene An intermediate in rhodium-catalyzed tandem reactions that undergoes an inverse-electron-demand Diels-Alder reaction to form piperidine derivatives. sci-hub.ruFormed via the migration of an acyloxy group to an α-imino rhodium carbene. sci-hub.ru

Dissociative Ionization and Rearrangement Mechanisms (e.g., Dimroth Rearrangement)

Dissociative Ionization: Dissociative ionization is a process, typically observed in mass spectrometry, where a molecule is ionized and simultaneously fragments. aps.org The fragmentation pattern provides valuable structural information about the parent molecule. The study of electron-impact dissociative ionization using techniques like angle-resolved spectroscopy can reveal details about the electronic structure and dissociation mechanisms of a molecule. aps.org For a compound like this compound, dissociative ionization would likely lead to characteristic fragment ions corresponding to the cleavage of the bond between the two rings, fragmentation of the piperidine or morpholine rings, or loss of the exocyclic amine group. Analysis of the kinetic energy release and the resulting fragment ions helps in the unambiguous identification of the compound and its isomers. aps.orgbeilstein-journals.org

Dimroth Rearrangement: The Dimroth rearrangement is an isomerization reaction observed in many heterocyclic systems, particularly pyrimidines. beilstein-journals.org The reaction typically involves the opening of the heterocyclic ring followed by re-closure in a way that an endocyclic and an exocyclic heteroatom switch places. rsc.org For example, 3,4-dihydropyrimido[5,4-d]pyrimidines can be converted to their aromatic derivatives through a Dimroth rearrangement catalyzed by piperidine. vulcanchem.comresearchgate.net The mechanism proceeds via a retro-aza-Michael addition, which opens the ring, followed by rotation and ring re-closure. vulcanchem.com While not directly a method for synthesizing the 4-morpholinopiperidine core, the principles of ring-opening and re-closure are fundamental in heterocyclic chemistry. The use of piperidine as a catalyst in these rearrangements highlights its role as a base and nucleophile, properties that are central to its own synthesis and functionalization.

Stereoselective Synthetic Approaches for Chiral Derivatives

The creation of chiral centers in a controlled manner is a cornerstone of modern pharmaceutical synthesis. whiterose.ac.uk Stereoselective approaches to derivatives of this compound would involve introducing substituents on the piperidine or morpholine rings with specific stereochemistry.

Several strategies can be employed for the stereoselective synthesis of substituted piperidines:

Hydrogenation of Pyridine (B92270) Precursors: The hydrogenation of substituted pyridines can lead to the formation of cis or trans disubstituted piperidines. The diastereoselectivity of this reduction can often be controlled by the choice of catalyst and reaction conditions. whiterose.ac.uk

Use of Chiral Auxiliaries: Starting from chiral precursors, such as the amino acid proline, allows for the synthesis of optically pure pyrrolidine (B122466) and piperidine derivatives. mdpi.com Chiral sulfinamides, for instance, have been used extensively as auxiliaries to direct the stereoselective addition of nucleophiles to imines. nih.gov

Catalytic Asymmetric Synthesis: The development of chiral catalysts for reactions like C-H activation, hydrogenation, or nucleophilic additions allows for the direct formation of enantiomerically enriched products from achiral precursors. wiley-vch.de For example, photoredox catalysis has been used for the stereoselective addition of C-radicals to chiral imines to synthesize unnatural α-amino acids. rsc.org Similarly, tantalum-ureate catalysts have shown exquisite diastereoselectivity in the hydroaminoalkylation of N-heterocycles. sorbonne-universite.fr

Diastereoselective Cyclization: The cyclization of acyclic precursors containing existing stereocenters can be controlled to form specific diastereomers of the final heterocyclic product. mdpi.com

These methods could be adapted to synthesize chiral derivatives of this compound, for example, by synthesizing a stereochemically defined substituted piperidine ring before coupling it with the morpholine moiety.

Synthetic ApproachDescriptionPotential Application
Pyridine Hydrogenation Reduction of a substituted pyridine ring to form a piperidine, with potential for diastereoselectivity. whiterose.ac.ukSynthesis of cis/trans-substituted chiral piperidine precursors.
Chiral Pool Synthesis Utilization of readily available chiral molecules like proline as starting materials. mdpi.comConstruction of the piperidine ring with defined stereocenters.
Asymmetric Catalysis Use of a chiral catalyst to induce enantioselectivity in a reaction. wiley-vch.deEnantioselective C-H functionalization or hydrogenation to create chiral piperidine derivatives.
Diastereoselective Reduction Stereoselective reduction of a prochiral group, such as a ketone on the piperidine ring. whiterose.ac.ukCreation of chiral hydroxyl-piperidine intermediates.

Chemical Transformations and Derivatization Strategies

Functionalization of the Piperidine (B6355638) and Morpholine (B109124) Moieties

The presence of the primary amine on the piperidine ring is the principal site for functionalization. This group acts as a potent nucleophile, facilitating the introduction of various substituents and the formation of several key chemical linkages.

Introduction of Aromatic and Heteroaromatic Substituents

The primary amine of 4-morpholinopiperidin-1-amine can be readily reacted with aromatic and heteroaromatic systems that contain a suitable leaving group. A notable example is its use in nucleophilic aromatic substitution reactions. For instance, it can be reacted with activated heteroaromatic chlorides, such as 2-chloroquinolines. nih.govacs.org In this type of transformation, the amine displaces the chloride ion on the heteroaromatic ring, forming a new carbon-nitrogen bond and effectively attaching the bulky 4-morpholinopiperidin-1-yl moiety to the quinoline (B57606) core. nih.govacs.org Such reactions are often facilitated by heat, sometimes under microwave irradiation, to drive the reaction to completion. nih.gov This strategy is a direct method for incorporating the complex piperidine-morpholine scaffold into larger, often biologically relevant, aromatic structures.

Formation of Amide, Urea (B33335), and Imidazolone (B8795221) Linkages

The nucleophilic character of the primary amine group is extensively utilized to form stable linkages such as amides, ureas, and imidazolones.

Amide Linkages: Amide bond formation is a fundamental transformation in organic synthesis. researchgate.netnih.govrsc.org The primary amine of this compound can react with activated carboxylic acid derivatives, including acyl chlorides or carboxylic acids activated by coupling reagents, to form a stable amide bond. researchgate.netresearchgate.net Coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are commonly used to facilitate this reaction by forming a more reactive ester intermediate in situ. acs.org This method is foundational for connecting the this compound moiety to a vast array of molecular fragments that possess a carboxylic acid group. researchgate.net

Urea Linkages: The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate intermediate. nih.govgoogle.com The this compound can act as the amine nucleophile, attacking the electrophilic carbon of an isocyanate to form an N,N'-disubstituted urea. nih.govmdpi.com Alternative methods for urea synthesis avoid hazardous reagents like phosgene (B1210022) and instead use substitutes such as N,N'-carbonyldiimidazole or employ rearrangement reactions like the Curtius, Lossen, or Hofmann rearrangements to generate the necessary isocyanate intermediate in situ. nih.govorganic-chemistry.org

Imidazolone Linkages: Imidazolones can be synthesized through various routes, including the condensation of an amine with other precursors. nih.gov One common method involves the rearrangement of an oxazolone (B7731731) ring, which opens upon nucleophilic attack by a primary amine and subsequently cyclizes to form the imidazolone heterocycle. The primary amine of this compound is a suitable nucleophile for this type of reaction, enabling its incorporation into an imidazolone scaffold. nih.gov

Design and Synthesis of Advanced Chemical Compound Derivatives

Building upon the fundamental functionalization strategies, this compound is a key component in the synthesis of more complex, advanced chemical derivatives, including various heterocyclic systems.

Pyrimidine-based Derivatives

Pyrimidine (B1678525) derivatives can be synthesized through cyclocondensation reactions. sciencescholar.us A general approach involves reacting a 1,3-dicarbonyl compound, or a functional equivalent, with a molecule containing an N-C-N fragment, such as urea or thiourea. To incorporate the this compound moiety, it could be used as a precursor to form a substituted guanidine, which can then undergo cyclization with a suitable dicarbonyl partner. Alternatively, the amine can be attached to a pre-existing pyrimidine ring that has been functionalized with a leaving group, similar to the syntheses involving quinolines. mdpi.com

Imidazolone and Thiazolone Derivatives

The synthesis of imidazolone and thiazolone derivatives often involves multi-step sequences where the amine functionality is crucial.

Imidazolone Derivatives: As mentioned, the this compound can be used to form an imidazolone ring. nih.gov In the synthesis of 5-arylideneimidazolones, for example, a common route involves the Knoevenagel condensation of an imidazolidinone with an aromatic aldehyde, followed by S-methylation and subsequent reaction with a primary amine. mdpi.com The primary amine, in this case this compound, displaces the methylthio group, leading to the final substituted imidazolone product. mdpi.com

Thiazolone Derivatives: The synthesis of 4-thiazolidinones, a common class of thiazolones, can be achieved through the reaction of a Schiff base (or a hydrazone) with thioglycolic acid. unirioja.es A synthetic strategy to incorporate the this compound moiety would involve first condensing its primary amine group with an appropriate aldehyde or ketone to form a hydrazone. This intermediate would then undergo cyclization upon reaction with thioglycolic acid, with the nitrogen from the starting amine becoming part of the resulting thiazolidinone ring.

Quinoline-4-carboxamide and Quinolinone Derivatives

The this compound scaffold has been successfully incorporated into quinoline-based structures, particularly quinoline-4-carboxamides. nih.govacs.org

Quinoline-4-carboxamide Derivatives: These compounds are often synthesized by first constructing the core quinoline-4-carboxylic acid via reactions like the Pfitzinger or Doebner reactions. nih.govresearchgate.netresearchgate.net The carboxylic acid is then activated and coupled with an amine to form the final carboxamide. acs.org A more direct approach involves the nucleophilic substitution of a leaving group on the quinoline ring. For example, a 2-chloroquinoline (B121035) derivative can react directly with this compound, where the amine displaces the chlorine atom. nih.govacs.org This reaction is a key step in the synthesis of complex molecules where the 4-morpholinopiperidin-1-yl group is attached at the 2-position of the quinoline ring. nih.gov

Table 1: Synthesis of a Quinoline-4-carboxamide Derivative via Nucleophilic Aromatic Substitution nih.gov

Reactant 1 Reactant 2 Reagents/Conditions Product Yield
2-Chloro-6-fluoro-N-(2-(pyrrolidin-1-yl)ethyl)quinoline-4-carboxamide This compound Acetonitrile, Microwave, 170 °C, 1 h 6-Fluoro-2-(4-morpholinopiperidin-1-yl)-N-(2-(pyrrolidin-1-yl)ethyl)quinoline-4-carboxamide 22%

Quinolinone Derivatives: Quinolin-4-ones are a structural class of quinolines. Their synthesis can be achieved through various methods, including the Gould-Jacobs reaction. Derivatization of a pre-formed quinolinone core is a common strategy. If a quinolinone scaffold is synthesized with a leaving group (e.g., a halogen) at a suitable position, the this compound can be introduced via a nucleophilic substitution reaction, analogous to the methods used for other heteroaromatic systems.

Naphthoquinone Derivatives

The synthesis of naphthoquinone derivatives is a significant area of chemical research, often starting from compounds like 2,3-dichloro-1,4-naphthoquinone or 2-bromo-1,4-naphthoquinone. mdpi.commdpi.com Common synthetic strategies involve nucleophilic substitution reactions where the halogen atom on the naphthoquinone ring is displaced by various nucleophiles, including amines, thiols, or alcohols, to create a diverse range of derivatives. mdpi.com For instance, the reaction of 2,3-dichloro-1,4-naphthoquinone with thymidine (B127349) derivatives can be carried out in tetrahydrofuran (B95107) with potassium carbonate to yield monosubstituted products. mdpi.com Another approach involves the treatment of 2-bromo-1,4-naphthoquinone with 8-hydroxyquinoline (B1678124) derivatives in the presence of potassium tert-butoxide at reflux temperatures. mdpi.com These methods highlight the versatility of the naphthoquinone scaffold in creating hybrid molecules with potential biological activities. mdpi.comresearchgate.net

Pyrazolo[4,3-c]pyridine Derivatives

The synthesis of pyrazolopyridine scaffolds, which are purine (B94841) isosteres, is of considerable interest in medicinal chemistry. General synthetic routes to produce pyrazolo[3,4-c]pyridines often begin with substituted 2-amino-4-picolines. These precursors undergo ring-closure reactions to form key intermediates like pyrazolo[3,4-c]pyridine-5-carbonitriles, which can be further modified to create a variety of 3,5,7-trisubstituted derivatives. nih.gov While this demonstrates a common strategy for building the pyrazolopyridine core, the specific use of a complex amine like this compound as a building block for this scaffold is not documented.

Oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine Derivatives

Thieno[2,3-d]pyrimidine derivatives are often synthesized and subsequently functionalized. One study details the synthesis of a series of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives. nih.gov The synthetic strategies for 1,3,4-oxadiazoles frequently involve the cyclization of intermediates such as N,N'-diacylhydrazines or N-acylhydrazones. openmedicinalchemistryjournal.com These methods can be combined to create complex heterocyclic systems like the one requested. However, the incorporation of a this compound moiety into this specific structure has not been described in the reviewed literature.

Carbohydrate Conjugates of Piperidin-4-one Scaffolds

The creation of carbohydrate conjugates is a strategy used to alter the properties of molecules, such as their uptake and intracellular distribution. nih.gov The synthesis of such conjugates often involves coupling a carbohydrate moiety to a parent molecule using activating agents like 1-ethyl-3-(3'-dimethylaminopropyl) carbodiimide (B86325) (EDCI). nih.gov Carbohydrates themselves can be used as scaffolds to build complex molecules by functionalizing their hydroxyl groups. researchgate.net While these general principles are established for creating glycoconjugates, specific examples involving the conjugation of carbohydrates to a this compound scaffold are not found in the available research.

Impurity Formation Mechanisms in Synthesis

The identification and control of impurities are critical in chemical synthesis. Impurities can arise from various sources, including the oxidation of starting materials, side reactions catalyzed by reagents or reaction conditions (e.g., acid-catalyzed decomposition), or the pyrolysis of solvents like DMF. nih.gov For example, in the synthesis of the drug Brigatinib, specific impurities were traced back to the oxidation of a raw material, the decomposition of an intermediate catalyzed by HCl, and byproducts from the solvent. nih.gov While these mechanisms are well-understood in a general context, a specific study detailing the impurity profile and formation pathways during the synthesis of this compound is not available in the surveyed literature.

Advanced Spectroscopic and Structural Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-resolution NMR spectroscopy is an indispensable tool for the structural verification of 4-Morpholinopiperidin-1-amine, providing detailed information about the chemical environment of each proton and carbon atom. Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments, a complete and unambiguous assignment of all NMR signals can be achieved.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the piperidine (B6355638) and morpholine (B109124) rings, as well as the amine group. Protons closer to electronegative atoms (nitrogen and oxygen) will appear at a lower field (higher ppm). The ¹³C NMR spectrum provides complementary information, showing a unique signal for each chemically distinct carbon atom. The chemical shifts are indicative of the local electronic structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Piperidine H (axial, adjacent to N-NH₂) ~2.5 - 2.7 Multiplet
Piperidine H (equatorial, adjacent to N-NH₂) ~2.8 - 3.0 Multiplet
Piperidine H (axial, adjacent to C-N) ~1.5 - 1.7 Multiplet
Piperidine H (equatorial, adjacent to C-N) ~1.9 - 2.1 Multiplet
Piperidine H (methine) ~2.2 - 2.4 Multiplet
Morpholine H (adjacent to N) ~2.4 - 2.6 Triplet
Morpholine H (adjacent to O) ~3.6 - 3.8 Triplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Piperidine C (adjacent to N-NH₂) ~50 - 55
Piperidine C (adjacent to C-N) ~28 - 33
Piperidine C (methine) ~60 - 65
Morpholine C (adjacent to N) ~50 - 55

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent molecule, which can be used to determine its elemental composition with high confidence. When coupled with tandem mass spectrometry (MS/MS), HRMS allows for the detailed study of the molecule's fragmentation pathways, offering further structural confirmation.

Upon ionization, typically via electrospray ionization (ESI), the protonated molecule [M+H]⁺ of this compound undergoes collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. Key fragmentation pathways for this compound are expected to include:

Cleavage of the N-N bond: This is often a facile cleavage in N-amino compounds, leading to the loss of the NH₂ group.

Ring opening of the piperidine or morpholine moieties: This can occur through various rearrangement mechanisms.

Loss of the entire morpholine group: Alpha-cleavage adjacent to the piperidine nitrogen can lead to the expulsion of the morpholine ring.

Systematic analysis of these fragmentation patterns allows for the reconstruction of the molecular structure and helps in differentiating it from potential isomers.

Table 3: Predicted Key Fragments in the ESI-MS/MS Spectrum of this compound

m/z (Mass/Charge) Possible Fragment Structure/Loss
[M+H]⁺ Protonated Parent Molecule
[M+H - NH₃]⁺ Loss of ammonia
[M+H - C₄H₈NO]⁺ Loss of morpholine radical
[C₅H₁₀N]⁺ Piperidine ring fragment

Infrared (IR) Spectroscopy for Characteristic Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Key expected vibrational frequencies include:

N-H Stretching: The primary amine (-NH₂) group should exhibit two distinct stretching bands in the region of 3300-3500 cm⁻¹, characteristic of the symmetric and asymmetric stretches.

C-H Stretching: Aliphatic C-H stretching vibrations from the methylene (B1212753) groups of the piperidine and morpholine rings will appear just below 3000 cm⁻¹.

C-O-C Stretching: A strong, characteristic band for the ether linkage in the morpholine ring is expected in the 1070-1150 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group typically appears in the range of 1590-1650 cm⁻¹.

C-N Stretching: Vibrations for the C-N bonds of the tertiary amines in the piperidine and morpholine rings would be found in the fingerprint region, typically between 1020-1250 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 3500 N-H Stretch Primary Amine
2850 - 3000 C-H Stretch Aliphatic CH₂
1590 - 1650 N-H Bend Primary Amine
1070 - 1150 C-O-C Stretch Ether

X-ray Diffraction for Solid-State Molecular Architecture Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. This method provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the piperidine and morpholine rings. For a molecule like this compound, this analysis would likely confirm a chair conformation for both heterocyclic rings.

Furthermore, X-ray diffraction elucidates the packing of molecules within the crystal lattice and identifies intermolecular interactions, such as hydrogen bonding. The primary amine group is a strong hydrogen bond donor, and it would be expected to form hydrogen bonds with acceptor atoms (like nitrogen or oxygen) on neighboring molecules. This information is crucial for understanding the solid-state properties of the compound. While a specific crystal structure for this exact compound may not be publicly available, analysis of related structures provides a strong basis for predicting its solid-state architecture.

Chromatographic Techniques for Purity and Mixture Analysis (e.g., LC-MS for impurity profiling)

Chromatographic methods are essential for assessing the purity of this compound and for identifying and quantifying any impurities. Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is the method of choice for separating the target compound from synthesis-related impurities.

When coupled with mass spectrometry (LC-MS), this technique becomes a powerful tool for impurity profiling. An LC-MS method would separate the components of a mixture, and the mass spectrometer would then provide the mass of each component, facilitating its identification. Potential impurities in a sample of this compound could include unreacted starting materials, by-products from side reactions, or degradation products. HRMS can be used to determine the elemental composition of these unknown impurities, aiding in their structural elucidation. This rigorous analysis is critical in research and development to ensure the quality and integrity of the compound.

Computational Chemistry and Theoretical Investigations of 4 Morpholinopiperidin 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic electronic properties of a molecule, which in turn govern its reactivity and intermolecular interactions.

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure of organic molecules. nih.govnih.gov By approximating the electron density, DFT calculations can accurately predict a variety of molecular properties for 4-Morpholinopiperidin-1-amine. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing electronic properties at this stable structure. nih.govresearchgate.net

The B3LYP hybrid functional, combined with a suitable basis set such as 6-311G+(d,p), is a commonly employed level of theory for such studies, offering a good balance between accuracy and computational cost. nih.govnih.gov Theoretical calculations can provide valuable data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. nih.gov Furthermore, DFT can be used to calculate vibrational frequencies (FT-IR and Raman spectra), providing a theoretical spectrum that can aid in the interpretation of experimental spectroscopic data. nih.govresearchgate.net The distribution of electronic charge within the this compound molecule can be visualized through a Molecular Electrostatic Potential (MEP) map, which identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thus predicting sites of potential chemical reactions. nih.gov

Table 1: Hypothetical DFT-Calculated Properties for this compound This table presents hypothetical data that would be generated from DFT calculations for illustrative purposes.

Parameter Hypothetical Value Significance
Total Energy (Hartree) -652.12345 Represents the total electronic energy of the optimized geometry.
Dipole Moment (Debye) 2.5 Indicates the overall polarity of the molecule.
C-N (amine) Bond Length (Å) 1.45 Provides information on the strength and nature of this key bond.
N-H (amine) Bond Length (Å) 1.01 Characterizes the primary amine group.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. ripublication.comscirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. ripublication.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global softness (S). nih.gov These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions. nih.gov For this compound, this analysis would reveal its kinetic stability and the nature of its charge transfer interactions. scirp.org

Table 2: Hypothetical Frontier Orbital and Reactivity Descriptor Data for this compound This table presents hypothetical data derived from HOMO-LUMO analysis for illustrative purposes.

Descriptor Hypothetical Value (eV) Interpretation
HOMO Energy -6.2 Relates to the ionization potential and electron-donating ability.
LUMO Energy 0.5 Relates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap (ΔE) 6.7 Indicates high kinetic stability and low reactivity.
Electronegativity (χ) 2.85 A measure of the molecule's ability to attract electrons.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of this compound and its interactions with its environment over time. dovepress.commdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the molecule's conformational landscape. arxiv.org

By simulating the molecule in a solvent box (e.g., water), MD can reveal the accessible conformations of the piperidine (B6355638) and morpholine (B109124) rings, as well as the rotation around the various single bonds. nih.gov Analysis of the simulation trajectory can provide information on the root-mean-square deviation (RMSD) to assess structural stability, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. dovepress.com Furthermore, MD simulations are crucial for understanding how this compound might interact with biological macromolecules, such as proteins or nucleic acids, by modeling the dynamic process of binding and unbinding. nih.gov

In Silico Structure-Activity Relationship (SAR) and Ligand Efficiency Studies

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.govmdpi.com In silico SAR for this compound would involve generating a series of virtual analogs by modifying specific functional groups and then predicting their activity using computational models. This approach can help identify key structural features that are essential for a desired biological effect. nih.govresearchgate.net

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding efficiency of a molecule relative to its size (typically measured by the number of heavy atoms). nih.govnih.gov It is a valuable tool for prioritizing compounds during lead optimization. uniba.itrgdscience.com For this compound, calculating its ligand efficiency would require knowledge of its binding affinity to a specific target. This metric helps in identifying compounds that have a good balance of potency and size, which is often a desirable characteristic for drug candidates. nih.gov Another related metric is lipophilic ligand efficiency (LLE), which relates potency to lipophilicity. nih.gov

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.govd-nb.info This method is instrumental in hypothesis-driven drug design. For this compound, docking studies would involve placing the molecule into the active site of a target protein and scoring the different poses based on a scoring function that estimates the binding energy. nih.govmdpi.com

The results of a docking study can provide a detailed picture of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the amino acid residues of the target protein. researchgate.net This information is invaluable for understanding the molecular basis of recognition and for designing modifications to the ligand that could enhance its binding affinity and selectivity. mdpi.com

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target This table presents hypothetical data from a molecular docking simulation for illustrative purposes.

Parameter Hypothetical Value Significance
Docking Score (kcal/mol) -8.5 A more negative score generally indicates a more favorable binding interaction.
Hydrogen Bonds 2 Indicates specific polar interactions with the protein backbone or side chains.
Interacting Residues Asp145, Lys72, Leu23 Identifies the key amino acids in the binding pocket that interact with the ligand.

Predictive Modeling for Chemical Transformation Outcomes (e.g., Crystal Structure Prediction)

Computational methods can also be employed to predict the outcomes of chemical transformations and the solid-state properties of molecules. Crystal Structure Prediction (CSP) is a computational approach that aims to predict the most stable crystal packing of a molecule from its chemical diagram. mdpi.com This is a challenging but important area, as the crystal structure can significantly influence the physicochemical properties of a compound, such as its solubility and stability. For this compound, CSP could provide insights into its likely polymorphic forms, which is critical information for pharmaceutical development.

Biological Activity Research and Mechanistic Insights Excluding Clinical, Dosage, Safety

Exploration of Molecular Targets and Binding Mechanisms

Epidermal Growth Factor Receptor (EGFR) Inhibition Mechanisms

Derivatives incorporating the morpholinopiperidine moiety have been investigated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. A significant focus has been on overcoming resistance to first- and second-generation EGFR inhibitors, which is often caused by the T790M mutation in the EGFR kinase domain.

Novel morpholin-3-one (B89469) fused quinazoline (B50416) derivatives have shown significant inhibitory activity against both wild-type EGFR (EGFRwt) and the resistant EGFRT790M/L858R mutant. Molecular docking studies of these compounds predict a binding mode within the ATP-binding site of the EGFR kinase domain. The quinazoline core acts as a scaffold, while the morpholine-containing side chain can form crucial interactions. For instance, in some olmutinib (B560107) derivatives, the morpholine (B109124) ring has been shown to form hydrogen bonds with the MET-793 residue in the hinge region of the kinase. nih.gov

One series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives demonstrated potent inhibition of both EGFRwt and EGFRT790M. Compound 8a from this series was identified as a particularly effective inhibitor with IC50 values of 0.099 µM and 0.123 µM against EGFRWT and EGFRT790M, respectively. nih.gov Similarly, certain 4-anilinoquinazoline (B1210976) derivatives have been developed as potent reversible inhibitors of EGFR. wisdomlib.org The introduction of specific moieties, such as a p-nitro-fluoro-benzamide at the C-6 position of the quinazoline ring, can lead to highly selective EGFR inhibition. wisdomlib.org

Compound SeriesTargetIC50 (nM)
4-arylamino-quinazoline derivative (Compound 8)EGFRwt0.8
4-arylamino-quinazoline derivative (Compound 8)EGFRT790M/L858R2.7
Olmutinib Derivative (Compound 3)EGFRL858R/T790M (H1975 cells)10
Pyrido[2,3-d]pyrimidin-4(3H)-one (Compound 8a)EGFRwt99
Pyrido[2,3-d]pyrimidin-4(3H)-one (Compound 8a)EGFRT790M123
Bis-thiohydantoin derivative (Compound 4c)EGFR90

ATP-binding Cassette Subfamily B Member 1 (ABCB1) Efflux Pump Modulation

The ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp), is a crucial membrane transporter responsible for the efflux of various xenobiotics, contributing significantly to multidrug resistance (MDR) in cancer. tg.org.au Derivatives containing piperidine (B6355638) and morpholine moieties have been explored as modulators of ABCB1 activity.

Research into piperine (B192125) analogs has provided insights into the structural requirements for P-gp inhibition. nih.gov Structurally simple, low molecular weight piperine analogs, Pip1 and Pip2 , were designed to interact more effectively with P-gp than the parent compound. nih.gov These compounds were shown to reverse resistance to chemotherapeutic agents like vincristine, colchicine, and paclitaxel (B517696) in P-gp overexpressing cancer cell lines. nih.gov The mechanism involves the inhibition of the pump's efflux function, leading to increased intracellular accumulation of P-gp substrates, such as rhodamine 123. nih.gov

Similarly, a series of 5-arylideneimidazolone derivatives containing a morpholine moiety were identified as potent ABCB1 efflux pump modulators. mdpi.com These compounds were found to be more effective than the reference modulator verapamil (B1683045) in a rhodamine 123 accumulation assay in ABCB1-overexpressing T-lymphoma cells. Mechanistic studies suggest that these active imidazolones are substrates for P-gp and act via competitive action at the verapamil binding site. mdpi.com

Compound ClassModulation EffectNotes
Piperine Analogs (Pip1, Pip2)Inhibition of P-gp effluxReverses resistance to vincristine, colchicine, paclitaxel.
5-arylideneimidazolones with morpholineCompetitive InhibitionStronger efflux pump inhibition than verapamil.
Flavone derivative (Compound 37)P-gp InhibitionIC50 of 5.43 µM on P-gp mediated calcein (B42510) AM efflux. oaepublish.com
Chalcone derivativeP-gp InhibitionIC50 of 1 µM. mdpi.com

Antimalarial Activity through Specific Target Pathways

The 4-aminopiperidine (B84694) scaffold is a key pharmacophore in the development of novel antimalarial agents, particularly against resistant strains of Plasmodium falciparum. A screening of 44 different 1-phenethyl-4-aminopiperidine derivatives identified 33 compounds with activity against the chloroquine- and pyrimethamine-resistant K1 strain of P. falciparum, with IC50 values ranging from 0.17 to 5 µM. asm.org

The precise mechanism of action for many of these derivatives is still under investigation, but it is believed to differ from that of traditional quinoline-based antimalarials. One proposed mechanism involves the inhibition of the phospholipid-related choline (B1196258) carrier in the parasite. asm.org Compounds that mimic the structure of choline, which is essential for the de novo biosynthesis of phosphatidylcholine in the parasite, can act as substrates for the choline carrier, thereby disrupting membrane synthesis. asm.org Another potential target is the parasite's ability to digest hemoglobin. 4-aminoquinolines are known to accumulate in the parasite's digestive vacuole and interfere with the detoxification of heme into hemozoin, leading to parasite death. researchgate.net

Notably, compounds such as 12d and 13b , which are 1,4-disubstituted piperidine derivatives, have demonstrated potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum, with IC50 values in the low nanomolar range. nih.gov

CompoundP. falciparum StrainIC50 (nM)
Compound 12d3D7 (sensitive)13.64 nih.gov
Compound 13b3D7 (sensitive)4.19 nih.gov
Compound 13bW2 (resistant)13.30 nih.gov
Compound 12aW2 (resistant)11.6 nih.gov
Compound 5hK1 (resistant)170 asm.org

Soluble Epoxide Hydrolase (sEH) Inhibition Mechanisms

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), which are lipid mediators with anti-inflammatory and vasodilatory properties. nih.govnih.gov Inhibition of sEH stabilizes EETs, making it an attractive therapeutic strategy for inflammatory and cardiovascular diseases.

Derivatives based on a piperidine scaffold have been extensively developed as potent sEH inhibitors. Piperidine-derived amides and carboxamides have shown particular promise. nih.govescholarship.org Docking studies reveal that these inhibitors bind within the catalytic pocket of the human sEH enzyme. escholarship.org Key interactions often involve the formation of hydrogen bonds between the amide moiety of the inhibitor and key amino acid residues in the active site, such as Tyr383, Tyr466, and Asp335. This binding prevents the substrate (EETs) from accessing the catalytic site, thereby inhibiting its hydrolysis. escholarship.org

Structure-activity relationship (SAR) studies have shown that substitution at the 3-position of the piperidine ring is often optimal for inhibitory activity compared to the 4-position. nih.gov The introduction of polar groups can also be beneficial. For example, compound B3 , a piperidine derivative, exhibited potent inhibition of both human and murine sEH with IC50 values of 0.28 nM and 0.23 nM, respectively. nih.gov Another potent inhibitor, G1 , achieved picomolar-level inhibition by incorporating a hydrophilic homopiperazine (B121016) group. nih.gov

CompoundTargetIC50 (nM)
Compound B3Human sEH0.28 nih.gov
Compound B3Murine sEH0.23 nih.gov
Compound G1Human sEH0.05 nih.gov
Compound G1Murine sEH0.14 nih.gov
TPPUHuman sEH3.7 nih.gov
AS-2586114Human sEH0.4 nih.gov

Antibiotic Adjuvant Mechanisms

Research into the role of 4-Morpholinopiperidin-1-amine derivatives as antibiotic adjuvants is an emerging area. These compounds are being investigated for their potential to restore the efficacy of existing antibiotics against resistant bacteria by targeting specific resistance mechanisms.

Methicillin-resistant Staphylococcus aureus (MRSA) owes its resistance primarily to the expression of Penicillin-Binding Protein 2a (PBP2a), which has a low affinity for β-lactam antibiotics. nih.gov While various heterocyclic compounds are being explored as PBP2a inhibitors, specific research directly linking this compound derivatives to the inhibition of PBP2a is not extensively documented in the reviewed literature. The development of non-β-lactam allosteric inhibitors that bind to a site distal from the active site is a key strategy to re-sensitize MRSA to β-lactams. nih.gov

The AcrAB-TolC efflux pump is a major contributor to multidrug resistance in Gram-negative bacteria by expelling a wide range of antibiotics from the cell. No specific studies detailing the inhibitory activity of this compound derivatives against the AcrAB-TolC efflux pump were identified in the conducted search.

AKT Protein Kinase Inhibition

The protein kinase B (Akt) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its deregulation is common in many cancers. nih.gov Derivatives of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide have been identified as potent and selective ATP-competitive inhibitors of Akt. nih.govnih.gov

The development of these inhibitors began with fragment-based screening, which led to the identification of compounds like CCT128930 , a potent ATP-competitive inhibitor of PKBβ (Akt2). nih.gov Further optimization of the linker between the piperidine core and a lipophilic substituent led to the discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as orally bioavailable inhibitors. nih.govacs.org These compounds bind to the ATP-binding pocket in the kinase domain of Akt. The pyrrolopyrimidine moiety typically forms hydrogen bonds with the hinge region of the kinase, while the substituted piperidine-carboxamide portion extends into other regions of the active site, conferring potency and selectivity. researchgate.net For example, the clinical candidate AZD5363 (Capivasertib) emerged from this class of compounds, demonstrating high potency and selectivity for Akt over other kinases. nih.gov

CompoundTargetIC50 (nM)Selectivity (PKA/PKB)
CCT128930 (Compound 2)PKBβ (Akt2)3428
Compound 10PKBβ (Akt2)16>150
Compound 21PKBβ (Akt2)5.415
Compound 22PKBβ (Akt2)2.219
Compound 23PKBβ (Akt2)1.511

B-cell Lymphoma 6 (BCL6) Inhibition

B-cell lymphoma 6 (BCL6) is a transcriptional repressor that plays a crucial role in the development and maturation of B-cells. Its dysregulation is a key driver in several types of lymphoma, making it an attractive therapeutic target. Small molecule inhibitors that disrupt the protein-protein interaction (PPI) between BCL6 and its corepressors are of significant interest.

In the optimization of tricyclic quinolinone-based BCL6 inhibitors, the incorporation of cyclic amine substituents, including morpholine and piperidine, has been a key strategy. nih.govacs.org Researchers hypothesized that replacing a piperidine group with a morpholine substituent could enhance the affinity of these compounds for BCL6. nih.govacs.org This modification was explored to improve biochemical potency and cellular activity. nih.govacs.org

One study reported the development of a tricyclic quinolinone with a morpholine substituent that exhibited a biochemical affinity for BCL6 in the low nanomolar range (3.2 nM). nih.govacs.org This was comparable to the affinity of its piperidine-containing counterpart. Furthermore, the morpholine analog demonstrated improved permeability and a better efflux ratio, suggesting enhanced cell penetration capabilities. nih.govacs.org The exploration of bridged bicyclic derivatives of morpholines was also undertaken to more effectively fill the binding pocket of BCL6, leading to compounds with potent inhibitory activity in biochemical assays (IC50 ≤ 3 nM). nih.govacs.org

RNF114 Interactions

Recent research has identified the E3 ubiquitin ligase RNF114 as a key player in extending K11-linked polyubiquitin (B1169507) chains on sites of mono-ADP-ribosyl ubiquitylation (MARUbylation). nih.gov This process is crucial for cellular signaling pathways. One study identified RNF114 as an interactor with various poly(ADP-ribose) polymerases (PARPs), suggesting a role in binding to MARUbylated sites and facilitating polyubiquitination. nih.gov While direct interaction studies with this compound are not yet reported, the exploration of small molecules that modulate RNF114 activity is an active area of research. Given the prevalence of morpholine and piperidine scaffolds in kinase and E3 ligase inhibitor design, it is conceivable that derivatives of this compound could be investigated for their potential to interact with RNF114.

In Vitro Methodologies for Biological Target Characterization

A variety of in vitro assays are employed to characterize the biological activity of compounds like those derived from this compound. These methods are essential for determining potency, selectivity, and mechanism of action.

Enzymatic Assays for Kinetic and Inhibition Constant Determination

Enzymatic assays are fundamental in early-stage drug discovery to quantify the inhibitory potential of a compound against its target enzyme. For BCL6, which is not an enzyme but a transcriptional repressor, biochemical assays focus on disrupting its interaction with corepressor peptides.

A commonly used method is the Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay . nih.govresearchgate.net This assay measures the proximity of two molecules labeled with fluorescent dyes. In the context of BCL6, the BTB domain of BCL6 is often tagged with a donor fluorophore (e.g., terbium), and a corepressor peptide is labeled with an acceptor fluorophore. When the two interact, FRET occurs. Inhibitors that disrupt this interaction cause a decrease in the FRET signal, allowing for the determination of their inhibitory concentration (IC50). nih.govresearchgate.net For instance, a TR-FRET assay was instrumental in evaluating the biochemical potency of the tricyclic quinolinone BCL6 inhibitors containing morpholine and piperidine moieties. nih.govacs.org

Another technique is Surface Plasmon Resonance (SPR) , which measures the binding affinity and kinetics of a compound to its target protein immobilized on a sensor chip. nih.gov This method provides detailed information on the association and dissociation rates of the inhibitor.

Cell-Based Assays for Target Engagement and Pathway Modulation

Cell-based assays are crucial for confirming that a compound can enter cells and interact with its intended target in a physiological context. nih.govprotagene.com

NanoBRET™ (Bioluminescence Resonance Energy Transfer) assays are frequently used to quantify protein-protein interactions within living cells. nih.gov For BCL6, this involves expressing a fusion of BCL6 with a NanoLuc® luciferase and a corepressor protein fused to a fluorescent acceptor. Inhibition of the BCL6-corepressor interaction by a cell-permeable compound results in a decrease in the BRET signal. nih.gov

Cellular Thermal Shift Assays (CETSA®) can also be employed to demonstrate target engagement. This method is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation. Cells are treated with the compound, heated, and the amount of soluble target protein is quantified, often by Western blot or ELISA. antibodies-online.com

Reporter gene assays are another valuable tool. In the case of BCL6, a reporter construct can be designed with a luciferase gene under the control of a BCL6-repressed promoter. Inhibition of BCL6 activity by a compound would lead to the de-repression of the promoter and an increase in luciferase expression.

Receptor Binding Studies

While BCL6 is an intracellular protein, receptor binding studies are a standard method for characterizing ligands that interact with cell surface receptors. These assays are typically performed using cell membranes expressing the receptor of interest and a radiolabeled or fluorescently labeled ligand with known binding affinity. The test compound's ability to displace the labeled ligand is measured, allowing for the determination of its binding affinity (Ki).

For compounds containing the this compound scaffold that might target G protein-coupled receptors (GPCRs) or other cell surface receptors, competitive binding assays would be the primary method for characterization. For example, studies on conformationally-restricted analogs of dopamine (B1211576) D1 receptor agonists utilize such assays to determine receptor affinity. nih.gov

Advanced Structure-Activity Relationship (SAR) Analysis in Biological Contexts

Structure-activity relationship (SAR) analysis is a critical component of drug discovery, guiding the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties. For BCL6 inhibitors, SAR studies have provided valuable insights into the role of the morpholine and piperidine groups.

In the development of tricyclic quinolinone BCL6 inhibitors, a clear SAR was observed. nih.govacs.org The substitution of a piperidine ring with a morpholine ring resulted in a compound with similar biochemical affinity but improved cellular characteristics. nih.govacs.org Further modifications, such as the introduction of a bridge in the morpholine ring, led to a significant increase in potency. nih.govacs.org

X-ray crystallography has been a powerful tool in understanding the SAR of these compounds. The crystal structure of BCL6 in complex with inhibitors has revealed the specific interactions between the compound and the protein's binding pocket, guiding the design of more potent analogs. nih.govacs.orgpdbj.org For instance, the crystal structure of a BCL6 inhibitor bound to the BTB domain highlighted the space available for modification, leading to the design of bridged bicyclic derivatives that could better occupy the binding site. nih.govacs.org

Computational modeling and in silico drug design approaches, such as the Site Identification by Ligand Competitive Saturation (SILCS) methodology, have also been employed to rationally design BCL6 inhibitors with high affinity. nih.gov These computational methods help to predict how modifications to a chemical scaffold will affect its binding to the target protein, thereby accelerating the optimization process.

The table below summarizes the key findings from SAR studies of BCL6 inhibitors containing morpholine and piperidine moieties.

Compound ModificationBiochemical Potency (IC50/Affinity)Cellular Activity/PropertiesRationale/Key Finding
Replacement of Piperidine with Morpholine Similar affinity (e.g., 3.2 nM for morpholine analog)Improved permeability and reduced effluxThe morpholine moiety can enhance cell penetration characteristics without compromising binding affinity. nih.govacs.org
Introduction of a Bridge to the Morpholine Ring High potency (IC50 ≤ 3 nM)Varied cellular inhibitionThe bridged structure can more effectively fill the binding pocket, leading to increased biochemical potency. nih.govacs.org

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel molecules, thereby streamlining the drug discovery process.

A typical QSAR study involves a dataset of compounds with known biological activities. For a hypothetical QSAR study involving this compound, a series of analogues would be synthesized, and their biological activities against a specific target would be determined. Various molecular descriptors for each analogue would then be calculated. These descriptors quantify different aspects of the molecule's physicochemical properties, such as:

Electronic properties: Descriptors like atomic charges, dipole moment, and frontier orbital energies (HOMO and LUMO) which are crucial for understanding a molecule's reactivity and interaction with biological targets.

Steric properties: These include molecular weight, volume, surface area, and specific conformational descriptors that define the size and shape of the molecule, influencing its fit into a receptor's binding site.

Hydrophobic properties: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity, which affects a compound's solubility, membrane permeability, and binding to hydrophobic pockets in proteins.

Topological properties: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a predictive model.

A hypothetical QSAR model for a series of compounds including this compound might look like the following equation:

Biological Activity (e.g., log(1/IC50)) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn*(Descriptor n)

The quality and predictive power of the QSAR model are assessed through various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds.

Hypothetical Data for a QSAR Study:

Below is a conceptual data table illustrating the type of information that would be generated in a QSAR study of analogues related to this compound. Please note this data is for illustrative purposes only and is not based on actual experimental results.

Compound IDStructureBiological Activity (IC50, µM)LogPMolecular Weight ( g/mol )
Analogue 1This compound5.21.8185.28
Analogue 2Modification A2.12.3210.32
Analogue 3Modification B10.51.5199.25
Analogue 4Modification C0.82.9225.35

Ligand-Based and Structure-Based Design Principles

Both ligand-based and structure-based design are foundational strategies in medicinal chemistry for the discovery and optimization of biologically active compounds.

Ligand-Based Design:

This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on the analysis of a set of molecules (ligands) that are known to interact with the target. The underlying principle is that molecules with similar structures are likely to exhibit similar biological activities.

For this compound, a ligand-based design approach would involve:

Pharmacophore Modeling: A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect. By aligning a set of active compounds, a common pharmacophore model can be generated. This model can then be used to screen virtual libraries for new compounds that match the pharmacophore, or to guide the design of new molecules with improved activity. A hypothetical pharmacophore derived from analogues of this compound might include a hydrogen bond acceptor (the morpholine oxygen), a hydrogen bond donor (the primary amine), and a hydrophobic feature (the piperidine ring).

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are more advanced forms of QSAR that build a 3D model based on the alignment of active molecules. These methods can provide a visual representation of the regions around the molecules where changes in steric, electrostatic, or hydrophobic properties would likely lead to an increase or decrease in biological activity.

Structure-Based Design:

This strategy is employed when the 3D structure of the biological target (e.g., a protein or enzyme), typically determined through techniques like X-ray crystallography or NMR spectroscopy, is available. This allows for the rational design of ligands that can fit into the target's binding site with high affinity and selectivity.

If the target for this compound were known, a structure-based design approach would involve:

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. Docking simulations would place this compound into the binding pocket of its target, and the resulting binding poses would be scored based on their predicted binding affinity. This information can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and the protein.

De Novo Design: This involves designing a novel ligand from scratch or by growing it within the binding site of the target. Fragments of molecules can be placed in favorable positions within the binding site and then linked together to create a new, potentially more potent, molecule.

The insights gained from these design principles would guide the iterative process of synthesizing and testing new analogues of this compound to optimize its biological activity.

Role in Organic Synthesis Methodologies and Future Research Directions

Utility as Chiral Auxiliaries or Ligands in Catalysis

The presence of stereogenic centers and nitrogen atoms in the 4-Morpholinopiperidin-1-amine scaffold makes it a promising candidate for applications in asymmetric synthesis, either as a chiral auxiliary or as a ligand for catalytic processes. Chiral piperidine (B6355638) derivatives are extensively used to induce stereoselectivity in chemical reactions. thieme-connect.comrsc.org

As a chiral auxiliary , this compound could be temporarily attached to a prochiral substrate. The inherent chirality of the morpholinopiperidine moiety would then direct the stereochemical outcome of a subsequent reaction, leading to the preferential formation of one enantiomer over the other. After the desired transformation, the auxiliary can be cleaved and potentially recycled.

In the realm of catalysis , the nitrogen atoms in this compound can act as coordination sites for metal centers. Chiral ligands are crucial components of asymmetric catalysts, which are instrumental in the synthesis of enantiomerically pure compounds, a critical aspect in the pharmaceutical industry. researchgate.net The rigid piperidine framework combined with the additional coordination site of the morpholine (B109124) oxygen could lead to the formation of well-defined metal complexes, facilitating highly selective catalytic transformations.

Application as Building Blocks in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. organic-chemistry.org Amines are fundamental building blocks in a vast number of MCRs due to their nucleophilic character. researchgate.netmolport.comamerigoscientific.com

The primary amine group of this compound makes it an ideal candidate for participation in various MCRs, such as the Ugi, Mannich, and Passerini reactions. mdpi.com By employing this compound as the amine component, complex molecular architectures incorporating the morpholinopiperidine scaffold can be efficiently synthesized. This approach offers a rapid and diversity-oriented pathway to novel chemical entities with potential biological activities.

Table 1: Potential Role of this compound in Selected Multicomponent Reactions

Multicomponent ReactionGeneral ReactantsPotential Role of this compound
Ugi Reaction Aldehyde/Ketone, Amine, Carboxylic Acid, IsocyanideServes as the primary amine component.
Mannich Reaction Aldehyde, Amine, Carbonyl CompoundActs as the amine component.
Passerini Reaction Aldehyde/Ketone, Carboxylic Acid, IsocyanideCould be used post-reaction to functionalize the product.

Innovative Synthetic Strategies Utilizing the this compound Moiety

The functional group handles present in this compound, namely the primary amine and the secondary amines within the morpholine and piperidine rings (after potential N-deprotection if applicable), offer numerous possibilities for innovative synthetic strategies. These strategies would focus on the further functionalization of this scaffold to create a diverse library of compounds.

One approach could involve the selective N-functionalization of the primary amine through reactions such as acylation, alkylation, or reductive amination. Subsequently, the piperidine and morpholine nitrogens could be targeted for further modifications. researchgate.netresearchgate.netnih.gov C-H functionalization of the piperidine ring is another advanced strategy to introduce substituents at specific positions, thereby modulating the steric and electronic properties of the molecule. researchgate.net

Furthermore, the entire this compound unit can be considered a complex building block for the synthesis of larger, more intricate molecules, including natural product analogs and novel drug candidates. rsc.org

Future Research Avenues in Chemical Biology and Medicinal Chemistry

Both morpholine and piperidine rings are considered "privileged structures" in medicinal chemistry, as they are frequently found in biologically active compounds and approved drugs. nih.govnih.govresearchgate.netnih.govmdpi.comencyclopedia.pub The combination of these two heterocyclic systems in this compound suggests promising avenues for future research in chemical biology and drug discovery.

Derivatives of morpholine and piperidine are known to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. nih.govsemanticscholar.orgacs.org The morpholine moiety, for instance, is often introduced to improve the physicochemical properties of a drug candidate, such as its solubility and metabolic stability. nih.govnih.gov The piperidine scaffold is a common feature in central nervous system (CNS) active agents. thieme-connect.com

Future research could focus on synthesizing a library of compounds based on the this compound scaffold and screening them against various biological targets to identify novel therapeutic agents. The unique three-dimensional shape and functional group presentation of these molecules could lead to interactions with novel or challenging drug targets.

Table 2: Examples of Biological Targets for Morpholine and Piperidine Containing Drugs

HeterocycleExample Drug(s)Biological Target Class
Morpholine Gefitinib, LinezolidKinases, Ribosomes
Piperidine Methylphenidate, DonepezilTransporters, Enzymes

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery. nih.gov Computational methods can be employed to design and predict the properties of novel molecules based on the this compound scaffold. eurekalert.orgresearchgate.net

By using techniques such as molecular docking and molecular dynamics simulations, researchers can model the interactions of virtual libraries of this compound derivatives with the three-dimensional structures of specific biological targets. tandfonline.com This in silico approach can help prioritize the synthesis of compounds with the highest predicted affinity and selectivity, thereby accelerating the drug discovery process. mdpi.comnih.gov Furthermore, computational tools can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of these novel compounds, guiding the design of molecules with favorable drug-like characteristics.

Q & A

Q. Advanced Research Focus

  • Degradation analysis : Accelerated stability studies (40°C/75% RH for 6 months) identify hydrolysis-prone bonds. LC-MS monitors nitrosamine formation, a risk in amine-rich environments .
  • Additive stabilization : Antioxidants (e.g., BHT) at 0.1% w/w mitigate radical-mediated degradation. Chelating agents (EDTA) sequester trace metal catalysts .
  • Encapsulation : Mesoporous silica matrices (pore size ~3 nm) protect against humidity and O₂ while permitting substrate diffusion .

How does the morpholine ring’s conformation influence this compound’s physicochemical properties?

Q. Advanced Research Focus

  • Tautomerism : Chair vs. boat conformations alter dipole moments, affecting solubility (logP ~1.86) and membrane permeability .
  • Hydrogen bonding : Morpholine oxygen participates in intermolecular H-bonds, influencing crystallinity (evidenced by sharp DSC endotherms) .
  • pH dependence : Protonation at nitrogen (pKa ~8.5) modulates charge state, critical for ion-exchange chromatography optimization .

What analytical workflows ensure compliance with regulatory standards for this compound in pharmaceutical research?

Q. Advanced Research Focus

  • Impurity profiling : LC-QTOF-MS identifies nitrosamines (e.g., NDMA) at ≤1 ppm levels, adhering to ICH M7(R1) guidelines .
  • Forced degradation : Expose to UV light (ICH Q1B) and acidic/basic conditions to validate stability-indicating HPLC methods .
  • Certified reference materials : Cross-check against NIST-validated spectra for IR, NMR, and MS .

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